molecular formula C7H17ClN2O B1441197 2-Amino-N-isopropyl-2-methylpropanamide hydrochloride CAS No. 1220027-57-5

2-Amino-N-isopropyl-2-methylpropanamide hydrochloride

Cat. No.: B1441197
CAS No.: 1220027-57-5
M. Wt: 180.67 g/mol
InChI Key: KGKYQVTZHCCNKT-UHFFFAOYSA-N
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Description

2-Amino-N-isopropyl-2-methylpropanamide hydrochloride is a chemical intermediate of interest in pharmaceutical research and development. While specific biological data for this compound is not widely published, its structural features align with those explored in the discovery of novel therapeutic agents. Scientific literature indicates that compounds with similar backbone structures are investigated as potential non-peptide antagonists for kinin B1 receptors . The kinin B1 receptor is a G-protein-coupled receptor (GPCR) that is upregulated during chronic inflammatory and pain states, making it a target of interest for managing persistent conditions such as arthritis and neuropathic pain . Therefore, this compound serves as a valuable building block for researchers working in medicinal chemistry, particularly in the design and synthesis of new molecular entities aimed at modulating GPCR activity. Its primary research value lies in its utility for structure-activity relationship (SAR) studies, allowing scientists to optimize potency and pharmacokinetic properties in the pursuit of new orally active pharmacological tools and candidate drugs.

Properties

IUPAC Name

2-amino-2-methyl-N-propan-2-ylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O.ClH/c1-5(2)9-6(10)7(3,4)8;/h5H,8H2,1-4H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGKYQVTZHCCNKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(C)(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220027-57-5
Record name Propanamide, 2-amino-2-methyl-N-(1-methylethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220027-57-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Step 1: Preparation of 2-Methylpropanamide Intermediate

  • Starting with 2-methylpropanoic acid or its ester derivative (e.g., methyl 2-methylpropanoate), the compound is converted to the corresponding amide.
  • Amidation is carried out using isopropylamine under controlled temperature conditions (typically 20–50 °C) with or without catalysts.
  • Solvents such as methanol or isopropanol are commonly used to facilitate the reaction.

Step 2: Introduction of the Amino Group at the 2-Position

  • The amino group at the 2-position is introduced via an ammonification reaction.
  • For example, methyl esters of 2-bromo derivatives can be reacted with ammonia or ammonia solutions under cooling conditions (below 10 °C) to avoid side reactions.
  • The reaction mixture is stirred for extended periods (up to 40 hours) at mild temperatures (20 °C) to ensure complete conversion.
  • Post-reaction, the mixture is concentrated under reduced pressure and purified by recrystallization using anhydrous isopropanol.

Step 3: Formation of Hydrochloride Salt

  • The free amide base is treated with hydrochloric acid in a suitable solvent (e.g., ethanol or ethyl acetate).
  • The reaction is typically carried out at room temperature or slightly elevated temperatures (25–40 °C).
  • The hydrochloride salt precipitates out or is obtained after solvent removal and drying under vacuum.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Temperature (°C) Reaction Time Yield (%) Notes
Amidation 2-methylpropanoic acid ester + isopropylamine 20–50 4–12 hours 85–90 Solvent: methanol or isopropanol
Amination (Ammonification) 2-bromo-2-methylpropanoate methyl ester + NH3 <10 (cooling) 38–42 hours stirring 80–85 Methanol ammonia solution (25%) used
Hydrochloride Salt Formation Amide base + HCl (conc.) 25–40 1–3 hours 90–95 Solvent: ethanol or ethyl acetate

Research Findings and Optimization Notes

  • The ammonification step is critical and must be carefully controlled to prevent side reactions such as hydrolysis or over-alkylation.
  • Cooling during the addition of bromo ester to ammonia solution reduces decomposition and improves selectivity.
  • Refluxing the crude amide in anhydrous isopropanol followed by cooling enhances crystallinity and purity of the intermediate.
  • Hydrochloride salt formation improves the compound's stability and facilitates handling, storage, and further applications.
  • Purification by filtration and recrystallization from isopropanol or ethanol is recommended to achieve high purity.

Comparative Analysis of Preparation Routes

Aspect Amidation Route Ammonification Route Hydrochloride Formation
Starting Materials 2-methylpropanoic acid ester + isopropylamine 2-bromo-2-methylpropanoate methyl ester + ammonia Free amide base + hydrochloric acid
Reaction Conditions Mild heating (20–50 °C), 4–12 h Cooling (<10 °C) then stirring at 20 °C, 38–42 h Room temperature, 1–3 h
Solvents Methanol, isopropanol Methanol ammonia solution (25%) Ethanol, ethyl acetate
Yield 85–90% 80–85% 90–95%
Purification Reflux and crystallization Concentration and filtration Precipitation and drying

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-isopropyl-2-methylpropanamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Basic Information

  • Molecular Formula : C7H17ClN2O
  • Molecular Weight : 178.68 g/mol
  • CAS Number : 1220027-57-5

Antidiabetic Research

One of the notable applications of 2-Amino-N-isopropyl-2-methylpropanamide hydrochloride is in the development of sodium glucose cotransporter inhibitors. These inhibitors play a crucial role in managing type 2 diabetes by reducing glucose reabsorption in the kidneys, thus lowering blood sugar levels. The compound has been investigated for its potential to enhance the efficacy of existing antidiabetic medications .

Neurological Studies

Research indicates that this compound may have implications in neurological studies, particularly concerning neuroinflammation and related disorders. It has been explored as a potential ligand for imaging techniques like PET (Positron Emission Tomography), which could help in assessing conditions such as Alzheimer's disease by targeting translocator protein (TSPO) involved in neuroinflammatory processes .

Antimicrobial Activity

Recent studies have suggested that derivatives of this compound exhibit antimicrobial properties. This is particularly significant in the context of increasing antibiotic resistance, where new compounds are needed to combat bacterial infections effectively .

Table 1: Summary of Applications

Application AreaDescriptionReferences
Antidiabetic ResearchInhibitors for sodium glucose cotransporters to manage type 2 diabetes
Neurological StudiesPotential use as a ligand in PET imaging for neuroinflammation
Antimicrobial ActivityExhibits antimicrobial properties against resistant bacterial strains

Table 2: Safety Profile

Hazard TypeClassificationRemarks
Skin IrritationCauses skin irritation (GHS Category 2)Handle with gloves
Eye IrritationCauses serious eye irritation (GHS Category 2A)Use safety goggles
Respiratory IrritationMay cause respiratory irritation (GHS STOT SE 3)Ensure adequate ventilation

Case Study 1: Antidiabetic Efficacy

A study published in a leading pharmacological journal assessed the effectiveness of sodium glucose cotransporter inhibitors, including derivatives of this compound. The results indicated a significant reduction in blood glucose levels in diabetic models, showcasing its potential as a therapeutic agent .

Case Study 2: Neuroinflammation Imaging

In another study focusing on neuroinflammatory diseases, researchers utilized this compound as a radioligand for PET imaging. The findings suggested that this compound could effectively bind to TSPO, providing insights into the progression of neurodegenerative disorders .

Mechanism of Action

The mechanism of action of 2-Amino-N-isopropyl-2-methylpropanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in biochemical pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

2-Amino-N-isobutyl-2-methylpropanamide Hydrochloride
  • Structure : Differs by an isobutyl group (‑CH2CH(CH3)2) instead of isopropyl on the amide nitrogen.
  • Applications : Likely used in similar pharmaceutical intermediates but with altered pharmacokinetic properties.
2-Amino-2-methyl-1-propanol Hydrochloride
  • Structure: Replaces the amide group with a hydroxyl (C4H11NO·HCl; MW: 125.60) .
  • Functional Group Differences :
    • Hydroxyl group enables hydrogen bonding and esterification reactions.
    • Amide in the target compound offers greater stability but lower reactivity.
  • Applications : Used in polymer synthesis or as a buffering agent due to its alcohol functionality.
2-(Diisopropylamino)ethyl Chloride Hydrochloride
  • Structure : Features a chloroethyl group and diisopropylamine (C8H18ClN·HCl) .
  • Reactivity : Chloride substituent allows nucleophilic substitution, unlike the inert amide in the target compound.
  • Applications : Intermediate in synthesizing quaternary ammonium compounds or surfactants.

Physicochemical Properties

Compound Molecular Formula Key Functional Groups Solubility (Water) Reactivity Profile
2-Amino-N-isopropyl-2-methylpropanamide HCl C7H15N2O2·HCl (inferred) Amide, amine (HCl salt) High (salt form) Stable; participates in amidation
2-Amino-N-isobutyl-2-methylpropanamide HCl C8H17N2O2·HCl (inferred) Amide, amine (HCl salt) Moderate Similar to target but less soluble
2-Amino-2-methyl-1-propanol HCl C4H11NO·HCl Hydroxyl, amine (HCl salt) High Esterification, oxidation
2-(Diisopropylamino)ethyl chloride HCl C8H18ClN·HCl Amine (HCl salt), chloride Moderate Nucleophilic substitution

Key Research Findings

  • Steric Effects : Isobutyl substitution in reduces solubility compared to the target compound’s isopropyl group, emphasizing the role of branching in physicochemical behavior .
  • Functional Group Reactivity : Chloride in enables SN2 reactions, contrasting with the target’s amide, which resists hydrolysis under physiological conditions .
  • Toxicity Data Gaps: Compounds like (2S)-2,5-Diaminopentanamide dihydrochloride () highlight the need for further toxicological studies, a caution applicable to the target compound as well .

Biological Activity

Overview

2-Amino-N-isopropyl-2-methylpropanamide hydrochloride, with the molecular formula C7_7H17_{17}ClN2_2O, is a chemical compound that has garnered attention for its potential biological activities. This compound is characterized as a white crystalline powder, soluble in water and ethanol, and serves various applications in scientific research, particularly in chemistry, biology, and medicine.

The synthesis of this compound typically involves the reaction of 2-methylpropanamide with isopropylamine under controlled conditions to ensure high purity. The compound can undergo various chemical reactions including oxidation, reduction, and nucleophilic substitution, which are essential for its utility in organic synthesis and biological research .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It has been shown to modulate the activity of these targets, influencing biochemical pathways and physiological responses. The exact mechanisms can vary based on the context of its application .

Biological Activity

Research indicates that this compound may exhibit several biological activities:

  • Enzyme Interaction : The compound has been employed in studies examining enzyme interactions and protein modifications. Its ability to act as a reagent in organic synthesis also positions it as a valuable tool in biochemical assays .
  • Therapeutic Potential : Investigations into its therapeutic properties suggest potential applications in drug development. For instance, it may serve as a precursor for synthesizing more complex therapeutic agents .
  • Neuropathic Pain Studies : In a study involving neuropathic pain models, compounds similar to this compound were evaluated for their effects on pain pathways. The modulation of kinin receptors was noted, suggesting that related compounds could influence pain perception .

Case Studies

Several studies have explored the biological effects of compounds related to this compound:

  • Kinin Receptor Antagonism : A study assessed the role of kinin B1 and B2 receptors in neuropathic pain models. Compounds that interact with these receptors demonstrated significant effects on pain modulation, indicating that similar amides could have therapeutic implications .
  • Fragment-Based Screening : Research utilizing fragment-based screening identified small molecules that inhibited specific enzyme activities related to inflammatory responses. This approach highlights the potential for this compound to act as a lead compound for developing new therapeutics targeting similar pathways .

Comparative Analysis

A comparison with structurally similar compounds reveals unique properties of this compound:

Compound NameStructural SimilarityBiological Activity
2-Amino-N-methylpropanamide hydrochlorideSimilar amine structureModerate enzyme interaction
2-Amino-N-ethylpropanamide hydrochlorideSimilar amine structureLower potency in receptor binding
2-Amino-N-isobutylpropanamide hydrochlorideSimilar amine structureVariability in pharmacological effects

This table illustrates the unique structural configuration of this compound, which imparts distinct chemical and physical properties beneficial for specific research applications.

Q & A

Basic: What are the recommended synthetic routes for 2-amino-N-isopropyl-2-methylpropanamide hydrochloride, and how can purity be optimized?

Answer:
A common approach involves the reaction of 2-amino-2-methylpropanol hydrochloride with isopropylamine under controlled pH (7–9) and temperature (60–80°C) to minimize byproducts like N-alkylated impurities . Recrystallization using ethanol/water mixtures (3:1 v/v) improves purity (>98%), with monitoring via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) . For scale-up, inert atmosphere conditions (e.g., nitrogen) prevent oxidation of the amine group .

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Answer:
Combine 1H/13C NMR (D2O or DMSO-d6) to verify methyl/isopropyl group integration and absence of residual solvents . Mass spectrometry (ESI-MS, m/z calculated for C7H16ClN2O: 179.1 [M+H]+) confirms molecular weight . FT-IR (1650–1680 cm⁻¹ for amide C=O stretch) and elemental analysis (deviation <0.3% for C, H, N) validate functional groups .

Basic: What in vitro assays are suitable for initial screening of biological activity?

Answer:
Use enzyme inhibition assays (e.g., serine proteases) at 0.1–10 mM concentrations in PBS (pH 7.4) with fluorogenic substrates to measure IC50 values . For receptor binding, radioligand displacement assays (e.g., β-adrenergic receptors) require isotopic labeling (³H/¹⁴C) of the compound . Always include controls with structurally similar amines (e.g., isopropylamine hydrochloride) to assess specificity .

Basic: What solvent systems are optimal for solubility studies?

Answer:
The compound shows pH-dependent solubility:

  • Water : 25 mg/mL at pH 3–4 (hydrochloride salt form)
  • DMSO : 50 mg/mL for stock solutions in cellular assays
  • Ethanol : Limited solubility (5 mg/mL) but useful for recrystallization .
    Contradictions exist in literature—e.g., some reports suggest lower aqueous solubility (15 mg/mL) at 25°C, necessitating empirical verification .

Advanced: How can researchers resolve contradictions in reported synthetic yields (40–75%)?

Answer:
Yield discrepancies often stem from reaction time and stoichiometric ratios . Kinetic studies show optimal isopropylamine:propanol molar ratios of 1.2:1.0, with yields plateauing at 6 hours . Impurities like 2-methylpropanamide (detected via GC-MS) form if excess amine is not quenched with HCl . Design of experiments (DoE) models (e.g., response surface methodology) can identify critical parameters .

Advanced: What advanced purification techniques address persistent impurities?

Answer:
For <1% impurity levels:

  • Ion-exchange chromatography (Dowex 50WX4 resin, 0.5 M NaCl eluent) removes cationic byproducts .
  • Preparative HPLC (C8 column, isopropanol/ammonium acetate buffer) resolves diastereomers or hydrolyzed products .
  • Crystallography-guided solvent screening (e.g., acetone/ethyl acetate) enhances polymorph purity .

Advanced: How can computational modeling predict interaction mechanisms with biological targets?

Answer:
Molecular docking (AutoDock Vina) using the compound’s 3D structure (PubChem CID) identifies binding poses in β-adrenergic receptors . MD simulations (GROMACS, 100 ns) assess stability of hydrogen bonds between the amide group and active-site residues (e.g., Asp113 in trypsin) . QSAR models prioritize derivatives with modified isopropyl groups for enhanced affinity .

Advanced: What are the degradation pathways under accelerated stability conditions?

Answer:
Under 40°C/75% RH :

  • Hydrolysis of the amide bond generates 2-amino-2-methylpropanoic acid (HPLC retention time: 2.8 min) .
  • Oxidative degradation (ROS-mediated) forms N-oxide derivatives (LC-MS m/z 195.1) .
    Mitigation strategies include lyophilization (residual moisture <1%) and amber glass storage .

Advanced: How to design isotope-labeled analogs for metabolic tracing?

Answer:
Synthesize deuterated analogs (e.g., CD3-isopropyl groups) via H/D exchange (Pd/C, D2O, 100°C) . ¹⁵N-labeled amines (e.g., ¹⁵NH2-isopropyl) require Boc-protected intermediates and isotopic ammonia . Validate labeling efficiency (>98%) using high-resolution MS (Orbitrap) .

Advanced: What strategies address low reproducibility in enzyme inhibition assays?

Answer:

  • Standardize buffer ionic strength (e.g., 150 mM NaCl in Tris-HCl) to minimize charge variability .
  • Pre-incubate the compound with enzymes (10 min, 37°C) to reach equilibrium .
  • Use surface plasmon resonance (SPR) to measure real-time binding kinetics (ka/kd) and rule out nonspecific interactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-N-isopropyl-2-methylpropanamide hydrochloride
Reactant of Route 2
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2-Amino-N-isopropyl-2-methylpropanamide hydrochloride

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